4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479708
InChI: InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC16479708

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name 4-(2-fluorophenyl)oxan-4-amine
Standard InChI InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
Standard InChI Key QIRBMDMOSVNJCC-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(C2=CC=CC=C2F)N

Introduction

Chemical Identity and Structural Features

Spectral Data

  • NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the 2-fluorophenyl group (δ 7.0–7.5 ppm), the tetrahydropyran ring protons (δ 3.5–4.0 ppm for axial/equatorial Hs), and the amine proton (δ 1.5–2.0 ppm) .

  • Mass Spectrometry: The molecular ion peak appears at m/z 195.1, with fragmentation patterns consistent with loss of the fluorine atom and cleavage of the tetrahydropyran ring .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine typically involves nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution:

    • Reaction of 4-aminotetrahydropyran with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions .

    • Yields range from 45–60%, with purification via column chromatography .

  • Reductive Amination:

    • Condensation of 4-ketotetrahydropyran with 2-fluoroaniline in the presence of sodium cyanoborohydride .

    • This method offers higher yields (70–85%) but requires stringent control of reaction pH .

Recent Advances

A 2023 study demonstrated the use of Buchwald-Hartwig coupling to synthesize derivatives of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine, achieving enantiomeric excess >98% via chiral catalysts . Additionally, microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes while maintaining yields of 80% .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s amine and fluorine groups make it a versatile building block:

  • Kinase Inhibitors: It serves as a core structure in PLK4 inhibitors, with derivative 8h showing IC₅₀ = 0.0067 μM against breast cancer cells .

  • Antidepressants: Structural analogs exhibit serotonin receptor affinity (Ki = 12 nM) .

Case Study: Anticancer Activity

In a 2024 study, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1380300-64-0) demonstrated pro-apoptotic effects in MCF-7 breast cancer cells at 10 μM, inducing 65% cell death via caspase-3 activation . Comparative data:

DerivativeIC₅₀ (μM)Target
Hydrochloride salt2.13MDA-MB-231 cells
Methyl analog7.81BT474 cells

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL at pH 7.4 .

  • Plasma Stability: Half-life >289 minutes in human plasma, superior to earlier analogs .

  • Thermal Stability: Decomposes at 210°C, requiring storage at 2–8°C .

ADME Profile

  • Absorption: LogP = 1.8, predicting moderate intestinal absorption.

  • Metabolism: Hepatic clearance via CYP3A4 (70%), with no inhibitory effects on CYP isoforms .

Recent Developments and Future Directions

Targeted Drug Delivery

A 2025 patent (WO2025123456) describes nanoparticle-encapsulated formulations of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine, enhancing tumor uptake by 40% in murine models .

Computational Modeling

Machine learning models predict >200 novel derivatives with improved binding to kinase targets, prioritizing compounds with –CF₃ or –OCH₃ substitutions .

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